molecular formula C10H15NO2 B3166904 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile CAS No. 914780-97-5

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No. B3166904
CAS RN: 914780-97-5
M. Wt: 181.23 g/mol
InChI Key: JNFOVWRVUGBVAH-UHFFFAOYSA-N
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Description

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a spirocyclic compound that contains a carbonitrile functional group and a dioxaspiro ring system. 5]decane-8-carbonitrile.

Scientific Research Applications

Photoinduced Electron Transfer Reactions

The study by Arnold, Lamont, and Perrott (1991) investigates the reactivity of radical cations derived from compounds similar to 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile, focusing on photosensitized (electron transfer) carbon–carbon bond cleavage. This research provides insights into the mechanisms of carbon–carbon bond cleavage under irradiation conditions, which could be relevant for understanding the behavior of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile in similar contexts (Arnold, Lamont, & Perrott, 1991).

Synthesis of Complex Organic Structures

Research by Fedoseev et al. (2016) presents a method for synthesizing compounds structurally related to 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile, highlighting the versatility of these structures in forming biologically active compounds. This work underscores the potential of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile as a building block in organic synthesis (Fedoseev, Lipin, Ershov, Belikov, & Tafeenko, 2016).

Chemical Communication Among Insects

Francke and Kitching (2001) explore the role of spiroacetals, including structures similar to 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile, in insect pheromones. This research highlights the significance of such compounds in the chemical communication systems of various insects, potentially including applications or analogies for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile (Francke & Kitching, 2001).

properties

IUPAC Name

8-methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-9(8-11)2-4-10(5-3-9)12-6-7-13-10/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFOVWRVUGBVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)OCCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232754
Record name 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

CAS RN

914780-97-5
Record name 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914780-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Treat a 0° C. solution of 1,4-dioxa-spiro[4.5]decane-8-carbonitrile (1 g, 5.98 mmol) in THF (12 mL) drop-wise with lithium bis(trimethylsilyl)amide (1M, 6.88 mL, 6.88 mmol), stir at 0° C. for 1 h, add iodomethane (0.374 mL, 5.98 mmol) drop-wise and stir at 0° C. Add satd. NH4Cl, then brine, extract with EtOAc (2×), dry the combined organics over MgSO4 and concentrate to dryness to afford crude 8-methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile (1.33 g, 123%). Add THF (15 mL) and HCl (3M, 15 mL, 45 mmol), heat the mixture at 50° C. for 5 h, cool to RT, make basic with 3M NaOH, extract with DCM (3×), dry the combined organics over Na2SO4 and concentrate to dryness to afford the title compound (700 mg, 85%, 2 steps). 1H NMR (400 MHz, DMSO-d6): δ 2.48-2.41 (m, 2H), 2.30-2.23 (m, 2H), 2.19-2.12 (m, 2H), 1.84 (td, J=13.3, 4.5 Hz, 2H), 1.41 (s, 3H); MS(ESI) m/z: 138.1 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.88 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.374 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
85%

Synthesis routes and methods II

Procedure details

A 1.6M solution of Butyllithium in THF (14.6 mL, 23.3 mmol) was slowly added over 10 min to a solution of diisopropylamine (3.54 mL, 25.15 mmol) in 11 mL of anhydrous THF at −40° C. under nitrogen. The resulting mixture was stirred for 30 min at −40° C. and the solution of lithium diisopropylamide obtained was transferred dropwise over 15 min to a 0° C. solution of 1,4-Dioxa-spiro[4.5]decane-8-carbonitrile (3.00 g, 17.9 mmol) in 25 of anhydrous THF. The reaction mixture was stirred 15 min at 0° C. and methyl iodide (3.35 mL, 53.8 mmol) was added dropwise over 15 min. The resulting mixture was stirred 30 min at 0° C. then, 30 min at room temperature. A portion of 20 mL of saturated aqueous ammonium chloride was added. It was extracted with ether (3×150 mL). The organic portions were combined, dried over anhydrous Na2SO4 and concentrated. Drying under vacuum for 30 min afforded the desired 8-methyl-1,4-dioxa-spiro[4.5]decane-8-carbonitrile as a yellow solid (3.29 g, 101%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
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8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
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8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Reactant of Route 5
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Reactant of Route 6
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

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